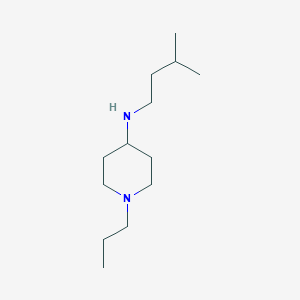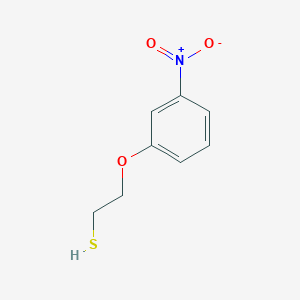
2-(3-Nitrophenoxy)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenoxy)ethane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenoxy)ethane-1-thiol typically involves the reaction of 3-nitrophenol with ethylene sulfide. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Step 1: 3-Nitrophenol reacts with ethylene oxide in the presence of a base to form 2-(3-nitrophenoxy)ethanol.
Step 2: The resulting 2-(3-nitrophenoxy)ethanol is then treated with thiourea to introduce the thiol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Nitrophenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or sulfuric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-(3-aminophenoxy)ethane-1-thiol.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitrophenoxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate redox states in cells.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-thiol involves its thiol group, which can undergo nucleophilic reactions with electrophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity. In biological systems, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenoxy)ethane-1-thiol: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenoxy)ethanol: Lacks the thiol group, affecting its reactivity and applications.
3-Nitrophenol: The parent compound without the ethane-1-thiol moiety.
Uniqueness
2-(3-Nitrophenoxy)ethane-1-thiol is unique due to the presence of both a thiol group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H9NO3S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2-(3-nitrophenoxy)ethanethiol |
InChI |
InChI=1S/C8H9NO3S/c10-9(11)7-2-1-3-8(6-7)12-4-5-13/h1-3,6,13H,4-5H2 |
InChI-Schlüssel |
LSMSLTVSNBSDAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCS)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride](/img/structure/B13243913.png)
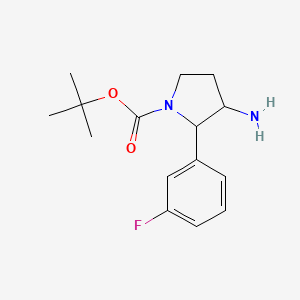
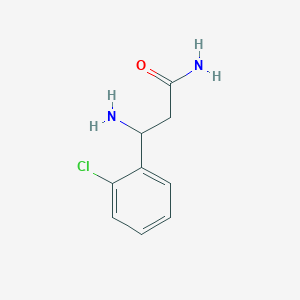
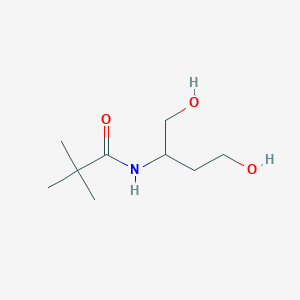
![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
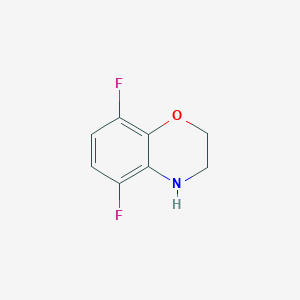
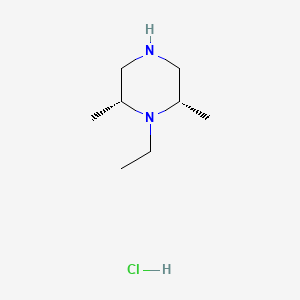
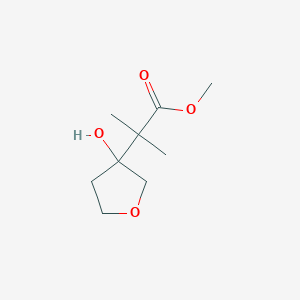
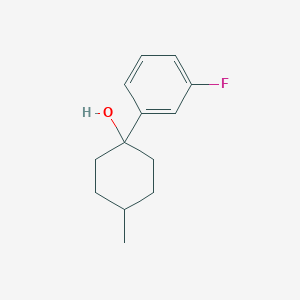


![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

